molecular formula C21H28N2O2 B6132143 N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide

N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide

Cat. No.: B6132143
M. Wt: 340.5 g/mol
InChI Key: WKCVNNHWTLRFLI-UHFFFAOYSA-N
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Description

N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide is a synthetic compound known for its potent biological activity It is structurally related to fentanyl, a well-known opioid analgesic

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via alkylation reactions.

    Attachment of the Furan-3-carboxamide Moiety: The final step involves the coupling of the furan-3-carboxamide moiety to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.

    Biology: The compound is studied for its interaction with biological receptors and its potential as a pharmacological agent.

    Medicine: Research is ongoing to explore its analgesic properties and potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and resulting in analgesic effects. The pathways involved include the inhibition of pain signal transmission and the activation of pain-relief pathways.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent opioid analgesic with a similar structure.

    Furanylfentanyl: Another synthetic opioid with a furan ring, known for its high potency.

Uniqueness

N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide is unique due to its specific structural modifications, which may result in different pharmacological properties compared to other similar compounds. These modifications can influence its potency, receptor binding affinity, and overall biological activity.

Properties

IUPAC Name

N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-16-14-20(17(2)25-16)21(24)22(3)19-10-7-12-23(15-19)13-11-18-8-5-4-6-9-18/h4-6,8-9,14,19H,7,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCVNNHWTLRFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(C)C2CCCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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